Cas no 477848-31-0 (2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate)

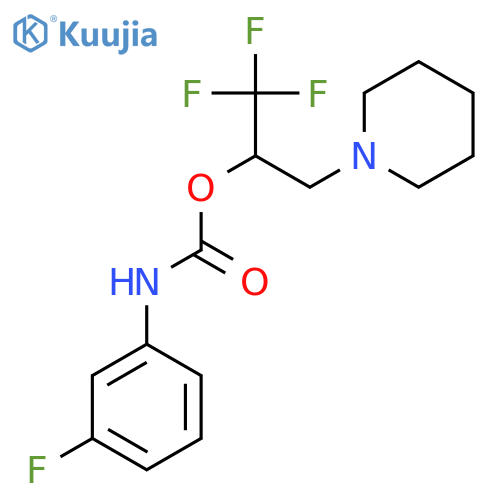

477848-31-0 structure

商品名:2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate

CAS番号:477848-31-0

MF:C15H18F4N2O2

メガワット:334.309237957001

CID:5270506

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2,2,2-TRIFLUORO-1-(PIPERIDINOMETHYL)ETHYL N-(3-FLUOROPHENYL)CARBAMATE

- 1,1,1-trifluoro-3-(piperidin-1-yl)propan-2-yl N-(3-fluorophenyl)carbamate

- Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoro-1-(1-piperidinylmethyl)ethyl ester (9CI)

- SMR000179758

- MLS000327220

- HMS2278D13

- (1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-(3-fluorophenyl)carbamate

- 1,1,1-trifluoro-3-(piperidin-1-yl)propan-2-ylN-(3-fluorophenyl)carbamate

- 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate

-

- インチ: 1S/C15H18F4N2O2/c16-11-5-4-6-12(9-11)20-14(22)23-13(15(17,18)19)10-21-7-2-1-3-8-21/h4-6,9,13H,1-3,7-8,10H2,(H,20,22)

- InChIKey: WPTVACCWZRZTSJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(CN1CCCCC1)OC(NC1C=CC=C(C=1)F)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 386

- トポロジー分子極性表面積: 41.6

- 疎水性パラメータ計算基準値(XlogP): 3.7

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 10P-959-10MG |

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |

477848-31-0 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884061-1g |

1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-yl N-(3-fluorophenyl)carbamate |

477848-31-0 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| Key Organics Ltd | 10P-959-5MG |

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |

477848-31-0 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 10P-959-1MG |

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |

477848-31-0 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Ambeed | A881276-1g |

1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-yl N-(3-fluorophenyl)carbamate |

477848-31-0 | 90% | 1g |

$350.0 | 2023-04-04 | |

| Key Organics Ltd | 10P-959-100MG |

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |

477848-31-0 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| Key Organics Ltd | 10P-959-50MG |

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate |

477848-31-0 | >90% | 50mg |

£77.00 | 2025-02-09 |

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

477848-31-0 (2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:477848-31-0)2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate

清らかである:99%

はかる:1g

価格 ($):315.0